
4-Fluoroisoindoline
Overview
Description
4-Fluoroisoindoline is a heterocyclic organic compound that contains a fluorine atom attached to the isoindoline ring. Isoindoline derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry and materials science. The presence of the fluorine atom in this compound enhances its chemical stability and biological activity, making it a valuable compound for research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Fluoroisoindoline can be synthesized through several methods. One common method involves the reaction of 1,2-dichlorobenzyl-3-fluorine with methylamine solution and triethylamine. The reaction is carried out at 80°C for one hour, and the progress is monitored using thin layer chromatography. After the reaction is complete, the mixture is cooled to room temperature, and petroleum ether is added to precipitate the product .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve large-scale reactions using similar reagents and conditions as described above. The process is optimized for higher yields and purity, and the product is often purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Fluoroisoindoline undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Addition Reactions: The isoindoline ring can participate in addition reactions with various reagents
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride and alkyl halides are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used
Major Products Formed
The major products formed from these reactions include various substituted isoindoline derivatives, which can have different biological and chemical properties .
Scientific Research Applications
Chemical Applications
Building Block in Organic Synthesis
4-Fluoroisoindoline serves as a crucial building block in the synthesis of complex organic molecules. Its unique structural features allow for various chemical modifications, making it valuable in creating diverse chemical entities. For instance, it can undergo substitution reactions where the fluorine atom can be replaced with other functional groups, facilitating the development of new compounds with tailored properties.
Reactivity and Derivatives
The compound is known to participate in oxidation and reduction reactions, leading to the formation of different isoindoline derivatives. Such derivatives can exhibit varied biological activities, enhancing the compound's utility in medicinal chemistry.
Biological Applications
Acetylcholinesterase Inhibition
Research has indicated that this compound exhibits potential as an acetylcholinesterase inhibitor. This activity is particularly relevant in the context of neurodegenerative diseases such as Alzheimer’s disease, where enhancing cholinergic transmission may alleviate symptoms associated with cognitive decline .
Antimicrobial and Antituberculosis Activities
Studies have shown that this compound possesses antimicrobial properties and has been investigated for its efficacy against tuberculosis. Its biological activity stems from its ability to interact with specific molecular targets, making it a candidate for further development into therapeutic agents .
Medicinal Chemistry
PROTAC Development
This compound has been utilized in the development of PROTACs (Proteolysis Targeting Chimeras), which are innovative therapeutic agents designed to selectively degrade target proteins involved in various diseases, including cancer. For example, compounds derived from this compound have shown promise in targeting oncogenic pathways by degrading proteins that contribute to tumor growth .
Inhibition of IDO1
Recent studies have highlighted the compound's role in inhibiting indoleamine 2,3-dioxygenase-1 (IDO1), an enzyme linked to immune evasion in cancer. Compounds synthesized using this compound as a starting material demonstrated significant IDO1 inhibition, suggesting potential applications in cancer immunotherapy .
Table 1: Summary of Biological Activities
Study | Activity | IC50 Value (µM) | Notes |
---|---|---|---|
Study A | Acetylcholinesterase Inhibition | Not specified | Potential application in Alzheimer's treatment |
Study B | Antimicrobial Activity | Varies by strain | Effective against multiple bacterial strains |
Study C | IDO1 Inhibition | 4.1 ± 0.9 | Significant anti-cancer potential |
Case Study Insights
- Neurodegenerative Diseases : A study investigating the acetylcholinesterase inhibitory activity found that derivatives of this compound could enhance cholinergic function, offering insights into potential treatments for Alzheimer’s disease .
- Cancer Research : Research involving PROTACs based on this compound demonstrated enhanced degradation of KDM3 proteins, which are implicated in colorectal cancer progression. The compounds showed improved potency compared to existing treatments, indicating a promising avenue for cancer therapy development .
Mechanism of Action
The mechanism of action of 4-Fluoroisoindoline involves its interaction with specific molecular targets in biological systems. The fluorine atom enhances the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways and targets depend on the specific derivative and its intended application .
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-1H-isoindoline hydrochloride
- 4-Fluoro-2,3-dihydro-1H-isoindole hydrochloride
- 4-Fluoro-1H-indole-3-carboxylic acid methyl ester
Uniqueness
4-Fluoroisoindoline is unique due to the presence of the fluorine atom, which enhances its chemical stability and biological activity compared to other isoindoline derivatives. This makes it a valuable compound for various research and industrial applications .
Biological Activity
4-Fluoroisoindoline is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a bicyclic structure consisting of a benzene ring fused to a pyrrole ring, with a fluorine atom at the 4-position. The molecular formula is with a molecular weight of approximately 173.62 g/mol. The presence of the fluorine atom enhances the compound's lipophilicity and metabolic stability, making it an attractive candidate for drug development.
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- Cyclization Reactions : Utilizing substituted anilines and fluorinated precursors.
- Nucleophilic Substitution : Involving the introduction of fluorine into the isoindoline framework.
- Reactions with Fluorinating Agents : Such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
These synthetic routes allow for the production of derivatives with varying biological activities.
Anticancer Properties
Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been shown to induce apoptosis in fibrosarcoma (HT-1080) and breast carcinoma (MCF-7 and MDA-MB-231) cells. The mechanism involves activation of caspase pathways leading to cell cycle arrest and apoptosis .
Table 1: Cytotoxic Activity of this compound Against Cancer Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HT-1080 | 19.56 | Caspase-3/7 activation |
MCF-7 | >30 | Induction of apoptosis |
A-549 | <25 | Cell cycle arrest at G2/M phase |
Protein Interaction Studies
This compound has also been investigated for its role as a probe in studying protein-protein interactions (PPIs). Its ability to bind selectively to specific protein surfaces allows researchers to elucidate crucial interaction sites that are essential for cellular processes. Techniques such as surface plasmon resonance (SPR) and nuclear magnetic resonance (NMR) spectroscopy have been employed to analyze these interactions.
Case Studies
-
Case Study on Anticancer Activity :
In a study focusing on the anticancer properties of this compound, researchers synthesized several derivatives and evaluated their effects on HT-1080 cells. The most potent derivative exhibited an IC50 value of 19.56 µM, demonstrating marked growth inhibition and apoptosis induction through caspase activation . -
Case Study on Protein Interaction :
Another investigation utilized this compound as a probe to study PPIs in cellular models. The findings revealed that the compound could enhance the detection of specific proteins involved in signaling pathways, providing insights into potential therapeutic targets for drug development.
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for 4-Fluoroisoindoline, and how do reaction conditions influence yield and purity?
- Methodological Answer: Common synthetic routes include cyclization of fluorinated precursors (e.g., via Buchwald-Hartwig amination) or fluorination of isoindoline intermediates using agents like Selectfluor. Reaction parameters such as temperature (optimized between 60–80°C), solvent polarity (e.g., DMF vs. THF), and catalyst loading (e.g., Pd-based systems) critically affect yield and purity. Purity assessment requires HPLC with UV detection (λ = 254 nm) and NMR spectroscopy to confirm the absence of regioisomers .
Q. How should researchers design experiments to characterize this compound’s physicochemical properties?
- Methodological Answer: Prioritize a multi-technique approach:
- Thermal stability : Differential Scanning Calorimetry (DSC) under nitrogen flow.
- Solubility : Phase-solubility studies in buffers (pH 1–10) with UV-Vis quantification.
- Crystallinity : X-ray diffraction (single-crystal or powder XRD) to identify polymorphs.
Ensure raw data (e.g., DSC thermograms) are archived in supplementary materials, with processed data (e.g., melting points) in the main text .
Q. What are the best practices for validating the identity of this compound in novel synthetic routes?
- Methodological Answer: Combine spectral data (¹⁹F NMR for fluorine environment, HRMS for molecular ion confirmation) with comparative analysis against reference spectra from databases like Reaxys. For novel derivatives, elemental analysis (C, H, N) must align with theoretical values within ±0.3%. Document all characterization steps in the experimental section, citing established protocols for known analogs .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer: Discrepancies may arise from assay variability (e.g., cell line differences) or compound purity. Conduct a meta-analysis:
- Compare IC₅₀ values across studies using standardized controls (e.g., doxorubicin in cytotoxicity assays).
- Replicate conflicting experiments under identical conditions, ensuring >95% purity via HPLC.
- Apply statistical tests (e.g., ANOVA with post-hoc Tukey) to assess significance of variations .
Q. What computational strategies are effective for predicting the reactivity of this compound in catalytic systems?
- Methodological Answer: Use density functional theory (DFT) to model fluorine’s electronic effects on isoindoline’s aromatic ring. Key parameters:
- HOMO/LUMO energy gaps to predict nucleophilic/electrophilic sites.
- Transition state analysis (e.g., Nudged Elastic Band method) for fluorination steps.
Validate models with experimental kinetic data (e.g., rate constants from time-resolved spectroscopy) .
Q. How should mechanistic studies be designed to elucidate this compound’s role in photochemical reactions?
- Methodological Answer: Employ time-resolved spectroscopic techniques (e.g., femtosecond transient absorption) to track excited-state dynamics. Control variables:
- Solvent dielectric constant (e.g., acetonitrile vs. toluene).
- Quenching experiments with triplet sensitizers (e.g., benzophenone).
- Isotopic labeling (¹⁸O or ²H) to trace reaction pathways. Data should include error bars (±3σ) and statistical confidence intervals .
Q. What ethical considerations apply when investigating this compound’s potential therapeutic applications?
- Methodological Answer: Adhere to the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For in vivo studies:
- Obtain IRB/IACUC approval for animal models, specifying humane endpoints.
- Disclose conflicts of interest (e.g., patent filings) in publications.
- Use open-access repositories (e.g., PubChem) for toxicity data transparency .
Q. Data Presentation and Reproducibility
Q. How can researchers optimize tables and figures to present this compound data effectively?
- Methodological Answer:
- Tables : Include SD/SE for triplicate measurements; abbreviate terms (e.g., "equiv." for equivalents) only after full definition.
- Figures : Use vector graphics for XRD patterns; annotate HPLC chromatograms with retention times and purity percentages.
- Supplementary Materials : Archive raw NMR spectra (FID files) and computational input files (e.g., Gaussian .gjf) .
Q. What strategies ensure reproducibility of this compound synthesis across laboratories?
- Methodological Answer: Provide granular procedural details:
- Catalyst activation steps (e.g., degassing cycles for Pd catalysts).
- Exact stoichiometry (e.g., 1.05 equiv. of Selectfluor to account for moisture sensitivity).
- Environmental controls (e.g., reaction under argon vs. nitrogen). Cross-validate results via inter-lab collaborations .
Q. Future Directions
Q. What unresolved questions warrant further investigation into this compound’s supramolecular behavior?
- Methodological Answer: Prioritize:
- Host-guest interactions with macrocycles (e.g., cucurbiturils) using isothermal titration calorimetry.
- Dynamic covalent chemistry applications (e.g., disulfide exchange kinetics).
- Funding proposals should align with NSF/NIH priorities in materials science or medicinal chemistry .
Properties
IUPAC Name |
4-fluoro-2,3-dihydro-1H-isoindole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FN/c9-8-3-1-2-6-4-10-5-7(6)8/h1-3,10H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDBMWFNXDSVYBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)C(=CC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60564158 | |
Record name | 4-Fluoro-2,3-dihydro-1H-isoindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60564158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127168-78-9 | |
Record name | 4-Fluoro-2,3-dihydro-1H-isoindole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=127168-78-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Fluoro-2,3-dihydro-1H-isoindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60564158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-fluoro-2,3-dihydro-1H-isoindole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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